![molecular formula C12H18N4O B1481855 6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine CAS No. 2097969-49-6](/img/structure/B1481855.png)
6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine
Overview
Description
“2-(2-Aminoethoxy)ethanol” is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling . It is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor .
Synthesis Analysis
A method for synthesizing 2-(2-aminoethoxy)ethanol includes the steps of producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .
Physical And Chemical Properties Analysis
2-(2-Aminoethoxy)ethanol is a colorless to yellowish liquid, with an amine-like odor. It is miscible with water in all proportions . It has a melting point of -12.5 °C, a boiling point of 218-224 °C (lit.), and a density of 1.05 .
Safety and Hazards
Mechanism of Action
- The primary targets of this compound include the sarcoplasmic/endoplasmic reticulum calcium ATPase 2 (SERCA2) and the sodium/potassium-transporting ATPase subunit alpha-1 (Na+/K+ ATPase) .
Target of Action
- SERCA2 is responsible for calcium reuptake into the sarcoplasmic reticulum of cardiac muscle cells. By inhibiting SERCA2, this compound affects calcium handling within the cell. Na+/K+ ATPase maintains the sodium and potassium gradients across cell membranes. Inhibition of Na+/K+ ATPase leads to increased intracellular sodium levels, which impacts calcium extrusion via the sodium/calcium exchanger .
Mode of Action
properties
IUPAC Name |
6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c13-5-6-17-11-7-10(14-9-3-4-9)15-12(16-11)8-1-2-8/h7-9H,1-6,13H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMBHMVAPOSHTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)OCCN)NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N,2-dicyclopropylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.